molecular formula C15H20BrNO2 B13887379 Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B13887379
M. Wt: 326.23 g/mol
InChI Key: BJWPXVFVOSNDCZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For improved efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Mechanism of Action

The mechanism of action of ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and ester group can also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate is unique due to the combination of the piperidine ring, bromine atom, and ester group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-2-19-14(18)15(7-4-8-17-11-15)10-12-5-3-6-13(16)9-12/h3,5-6,9,17H,2,4,7-8,10-11H2,1H3

InChI Key

BJWPXVFVOSNDCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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